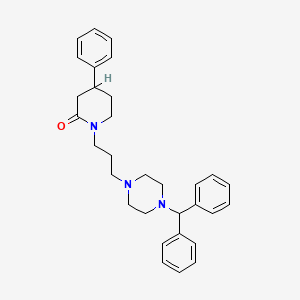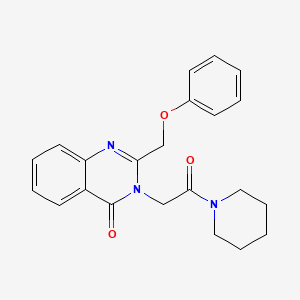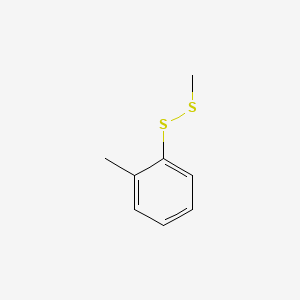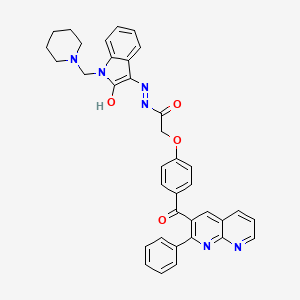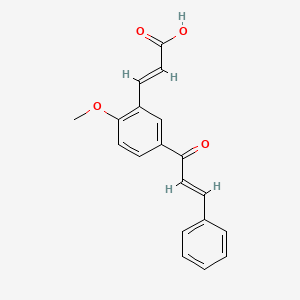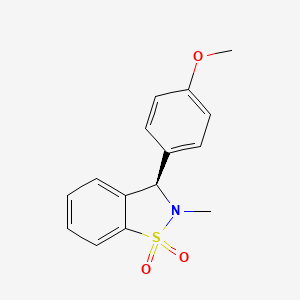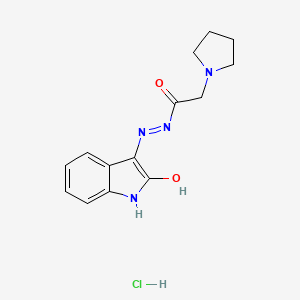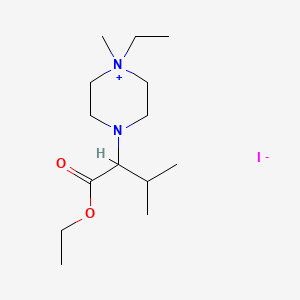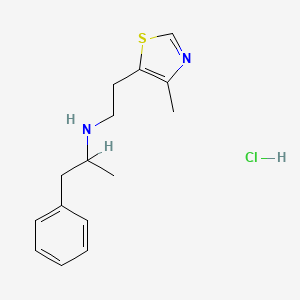
Octopamine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octopamine tartrate is an organic compound closely related to norepinephrine. It is a biogenic amine that functions as a neurotransmitter, neurohormone, and neuromodulator in various organisms, particularly in invertebrates. This compound is known for its adrenergic effects in mammals and is structurally similar to synephrine and tyramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octopamine can be synthesized from the amino acid tyrosine through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of tyramine by the enzyme dopamine beta-hydroxylase to produce octopamine . The reaction conditions typically involve the presence of cofactors such as ascorbic acid and copper ions.
Industrial Production Methods
Industrial production of octopamine tartrate often involves the extraction of octopamine from natural sources such as the bitter orange (Citrus aurantium). The extraction process includes high-performance thin-layer chromatography (HPTLC) with densitometric detection to separate and quantify octopamine .
Analyse Chemischer Reaktionen
Types of Reactions
Octopamine undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones.
Reduction: Reduction of octopamine can lead to the formation of reduced amines.
Substitution: Octopamine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of octopamine, such as quinones from oxidation and reduced amines from reduction .
Wissenschaftliche Forschungsanwendungen
Octopamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adrenergic signaling pathways.
Wirkmechanismus
Octopamine exerts its effects by binding to adrenergic receptors, particularly beta-adrenergic receptors in mammals. It stimulates lipolysis through beta(3)-adrenergic receptor activation in white adipocytes . In invertebrates, octopamine acts as a neurotransmitter and neuromodulator, influencing various physiological processes such as flight, ovulation, and associative learning .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyramine: A biogenic amine derived from tyrosine, similar in structure and function to octopamine.
Synephrine: An alkaloid found in bitter orange, structurally similar to octopamine and used in dietary supplements.
Norepinephrine: A neurotransmitter in vertebrates, closely related to octopamine in structure and function.
Uniqueness of Octopamine
Octopamine is unique in its selective activation of beta(3)-adrenergic receptors, which distinguishes it from other biogenic amines like norepinephrine and synephrine. This selective activation makes octopamine particularly effective in stimulating lipolysis without significant alpha(2)-adrenergic agonism .
Eigenschaften
CAS-Nummer |
81098-58-0 |
|---|---|
Molekularformel |
C12H17NO8 |
Molekulargewicht |
303.26 g/mol |
IUPAC-Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
SEYAYFMQVRHSQR-LREBCSMRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Verwandte CAS-Nummern |
74398-43-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


